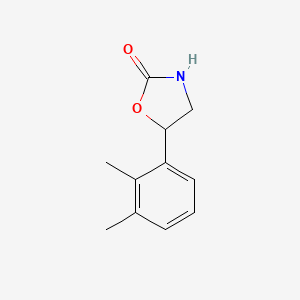
5-(2,3-Dimethylphenyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dimethylphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a 2,3-dimethylphenyl group attached to the ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2,3-dimethylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction typically proceeds via an intramolecular cyclization to form the oxazolidinone ring.
Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This approach allows for the stereoselective synthesis of oxazolidinone scaffolds with high efficiency .
Industrial Production Methods
Industrial production of oxazolidinones often employs microwave-assisted synthesis to improve yields and reduce reaction times. This method involves the treatment of amino alcohols with ethyl carbonate or carbon disulfide under microwave conditions, leading to the formation of oxazolidinones with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3-Dimethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert oxazolidinones to their corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dimethylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2,3-Dimethylphenyl)oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, specifically the peptidyl transferase center, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes oxazolidinones effective against bacteria that have developed resistance to other antibiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone derivative used to treat skin infections.
Cytoxazone: A natural product with a similar oxazolidinone structure, used in various synthetic applications.
Uniqueness
5-(2,3-Dimethylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-(2,3-dimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-4-3-5-9(8(7)2)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
NEHWUYKXOLVYJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2CNC(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


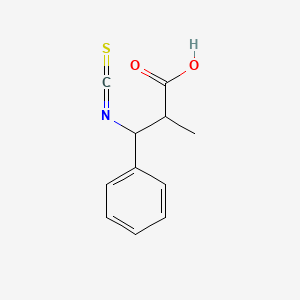

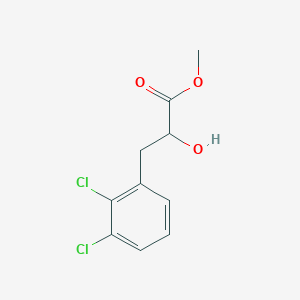


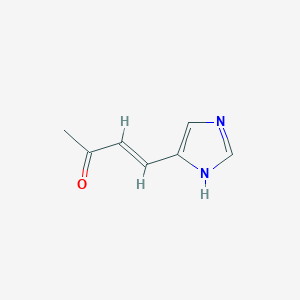
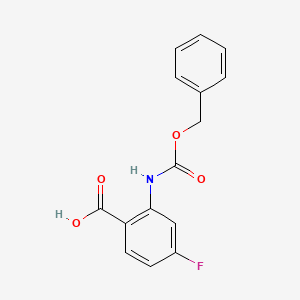

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
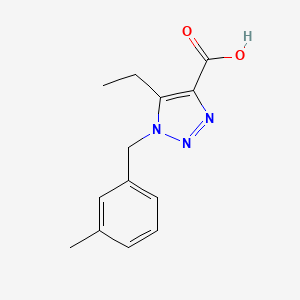

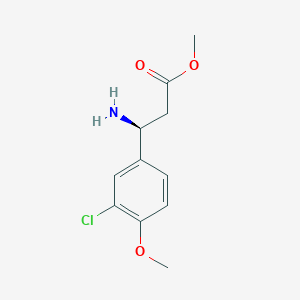
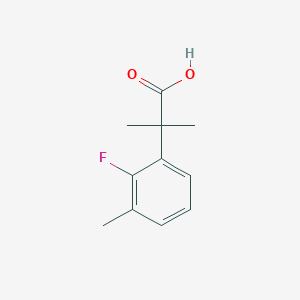
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)
